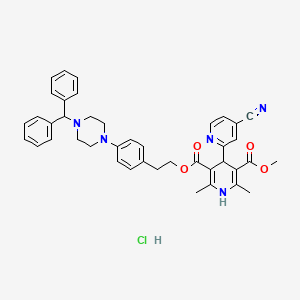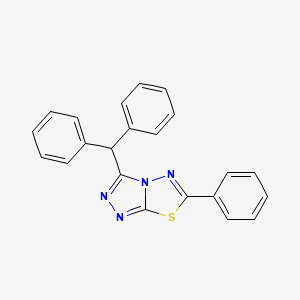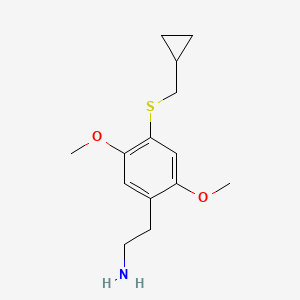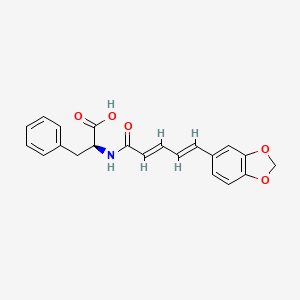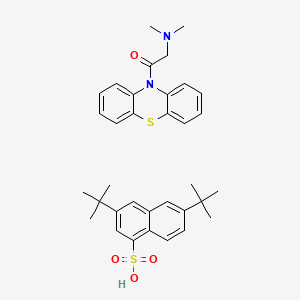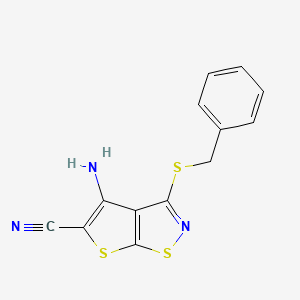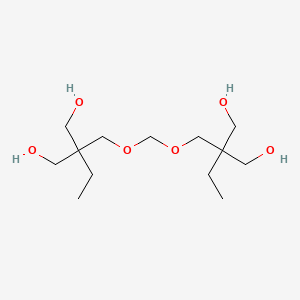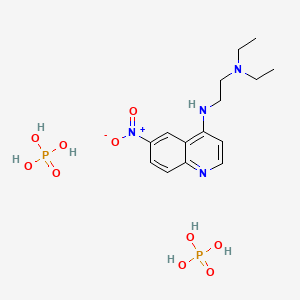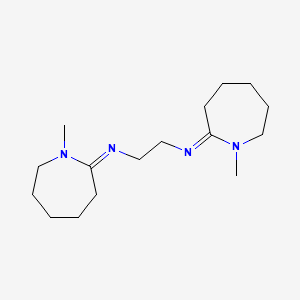
N,N'-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two hexahydro-1-methyl-2H-azepin-2-ylidene groups attached to a 1,2-ethanediamine backbone. It is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine typically involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with 1,2-ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the azepin-2-ylidene groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine oxides, while reduction may produce the corresponding amines.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine
- N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine
Uniqueness
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-ethanediamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Eigenschaften
CAS-Nummer |
84859-13-2 |
|---|---|
Molekularformel |
C16H30N4 |
Molekulargewicht |
278.44 g/mol |
IUPAC-Name |
1-methyl-N-[2-[(1-methylazepan-2-ylidene)amino]ethyl]azepan-2-imine |
InChI |
InChI=1S/C16H30N4/c1-19-13-7-3-5-9-15(19)17-11-12-18-16-10-6-4-8-14-20(16)2/h3-14H2,1-2H3 |
InChI-Schlüssel |
KXPMZQBGEQQXHO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCCC1=NCCN=C2CCCCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)

![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
